(S)-3-(benzyloxymethyl)piperazine-2,5-dione
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Overview
Description
(S)-3-(benzyloxymethyl)piperazine-2,5-dione is a chiral compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(benzyloxymethyl)piperazine-2,5-dione typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and diacid chlorides.
Introduction of the Benzyloxymethyl Group: The benzyloxymethyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(benzyloxymethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(S)-3-(benzyloxymethyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(benzyloxymethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(benzyloxymethyl)piperazine-2,5-dione: Unique due to its chiral nature and specific functional groups.
Piperazine-2,5-dione: Lacks the benzyloxymethyl group, resulting in different chemical properties.
N-benzylpiperazine: Contains a benzyl group but differs in the position and nature of substitution.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the benzyloxymethyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(3S)-3-(phenylmethoxymethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O3/c15-11-6-13-12(16)10(14-11)8-17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,16)(H,14,15)/t10-/m0/s1 |
InChI Key |
GAFNRJALAUFPCE-JTQLQIEISA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)COCC2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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